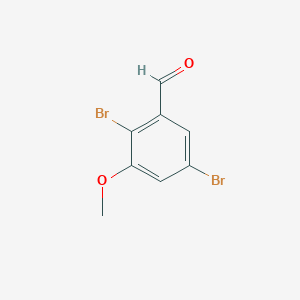

2,5-Dibromo-3-methoxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXYYMPQRBXMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibromo 3 Methoxybenzaldehyde

Regioselective Bromination Strategies for Aromatic Systems

Achieving the desired 2,5-dibromo substitution pattern on a 3-methoxybenzaldehyde framework requires careful consideration of the directing effects of the existing substituents. The methoxy (B1213986) group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. Their combined influence dictates the feasibility and outcome of electrophilic substitution reactions. vanderbilt.edulibretexts.org

Direct bromination of 3-methoxybenzaldehyde is a straightforward approach to introduce bromine atoms onto the aromatic ring. The methoxy group directs incoming electrophiles to the 2, 4, and 6 positions, while the aldehyde group directs to the 2 and 6 positions. This overlap suggests that the positions most susceptible to bromination are C2 and C6. However, achieving the 2,5-disubstituted product via this method is challenging and generally results in a mixture of products with low yields of the desired isomer.

One study investigating the bromination of aromatic compounds using an I₂O₅-KBr system in water reported the formation of both mono- and di-brominated products from 3-methoxybenzaldehyde. While the primary product was the monobrominated compound, a small amount of a dibrominated product was also isolated, highlighting the difficulty in controlling the regioselectivity for the 2,5-isomer. researchgate.net

| Starting Material | Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 3-Methoxybenzaldehyde | I₂O₅-KBr in water | Monobrominated product | 83% | researchgate.net |

| 3-Methoxybenzaldehyde | I₂O₅-KBr in water | Dibrominated product | 10% | researchgate.net |

Directed ortho-metalation (DoM) offers a powerful strategy for regioselective functionalization of aromatic rings. harvard.edu In this approach, a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating an aryllithium species that can then be quenched with an electrophile, such as a bromine source.

The methoxy group is an effective DMG. harvard.edu However, the aldehyde functional group is incompatible with organolithium reagents. Therefore, a plausible synthetic route employing DoM would involve these steps:

Protection: The aldehyde group of 3-methoxybenzaldehyde is first protected, for example, as a dimethyl acetal.

Directed ortho-Metalation: The protected compound is treated with an organolithium reagent like n-butyllithium. The methoxy group directs the lithiation to the C2 position.

First Bromination: The resulting aryllithium intermediate is quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₆) to install the first bromine atom at the C2 position.

Second Bromination: A second electrophilic bromination is then carried out. The directing effects of the methoxy group (ortho-, para-directing) and the newly introduced bromine atom (ortho-, para-directing) would synergistically direct the second bromine to the C5 position (para to the first bromine).

Deprotection: Finally, acidic hydrolysis removes the acetal protecting group to reveal the aldehyde, yielding 2,5-dibromo-3-methoxybenzaldehyde.

Modern synthetic chemistry has seen the development of palladium-catalyzed C-H activation/functionalization reactions. These methods allow for the direct conversion of C-H bonds to C-halogen bonds, often with high regioselectivity. While a broadly applicable method for the direct palladium-catalyzed dibromination of 3-methoxybenzaldehyde to the 2,5-isomer has not been extensively documented, this remains a potential avenue for synthesis. Such a reaction would likely involve a palladium catalyst, a ligand, and a bromine source under specific conditions designed to control the site of C-H activation. The development of suitable directing groups or ligand systems would be crucial to achieve the desired regiochemical outcome. organic-chemistry.org

Functional Group Interconversions Leading to the Aldehyde Moiety

An alternative synthetic strategy involves establishing the 2,5-dibromo-3-methoxy substitution pattern on a precursor molecule, followed by a functional group interconversion to generate the aldehyde.

This methodology relies on the synthesis of a precursor such as 2,5-dibromo-3-methoxybenzyl alcohol or 2,5-dibromo-3-methoxytoluene. Once the precursor is obtained, the aldehyde can be generated through a standard oxidation reaction.

From Benzyl Alcohol: The oxidation of 2,5-dibromo-3-methoxybenzyl alcohol to the corresponding aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions such as the Swern or Dess-Martin periodinane oxidations.

A highly viable route to this compound is through the partial reduction of a corresponding carboxylic acid derivative. This multi-step process begins with a suitable benzoic acid precursor.

A key intermediate, 2-bromo-5-methoxybenzoic acid, can be synthesized from m-methoxybenzoic acid. A patented procedure describes the bromination using N-bromosuccinimide in the presence of a catalyst system. google.com

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Methoxybenzoic acid | N-Bromosuccinimide, Potassium bromide, Red phosphorus, Conc. H₂SO₄ | Dichloromethane | 2-Bromo-5-methoxybenzoic acid | 93.4% | google.com |

Following the synthesis of a suitably substituted benzoic acid, such as a hypothetical 2,5-dibromo-3-methoxybenzoic acid, the synthesis would proceed by:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or an ester. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the acid chloride, while Fischer esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst produces the corresponding ester.

Partial Reduction: The activated derivative is then carefully reduced to the aldehyde.

From Acid Chlorides: The Rosenmund reduction, which employs hydrogen gas and a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline), is a classic method for this conversion.

From Esters: Reduction of the ester to the aldehyde can be accomplished using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxybenzaldehyde |

| n-Butyllithium |

| 2,5-Dibromo-3-methoxybenzyl alcohol |

| 2,5-Dibromo-3-methoxytoluene |

| Pyridinium chlorochromate (PCC) |

| Pyridinium dichromate (PDC) |

| 2-Bromo-5-methoxybenzoic acid |

| m-Methoxybenzoic acid |

| N-Bromosuccinimide |

| Potassium bromide |

| Red phosphorus |

| Dichloromethane |

| 2,5-Dibromo-3-methoxybenzoic acid |

| Thionyl chloride (SOCl₂) |

| Oxalyl chloride |

| Diisobutylaluminium hydride (DIBAL-H) |

Precursor Selection and Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the logical selection of starting materials and the fine-tuning of reaction parameters to control the position of the bromine substituents and maximize yield.

The choice of precursor is governed by the directing effects of the substituents already present on the aromatic ring. For the target molecule, the methoxy group (-OCH₃) is an activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director.

A common and direct precursor for this synthesis is 3-methoxybenzaldehyde . During electrophilic aromatic substitution, the activating methoxy group directs incoming electrophiles (like Br⁺) to the C2, C4, and C6 positions, while the deactivating aldehyde group directs to the C5 position. The synthesis of the 2,5-dibromo isomer from this precursor is challenging due to these competing influences. However, studies have shown that the dibromination of 3-methoxybenzaldehyde is possible, though it may occur alongside the formation of monobrominated products researchgate.net. Achieving the desired 2,5-substitution pattern often requires specific reaction conditions to overcome the natural directing preferences.

Alternative multi-step strategies can provide better regiochemical control. One such approach involves starting with a precursor where one of the target positions is already functionalized or blocked. For example, a synthetic route could begin with a substituted phenol, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde) . A known synthesis for a related isomer involves the bromination of o-vanillin to introduce a bromine atom at the 5-position, followed by methylation of the hydroxyl group scielo.br. This highlights a strategy where bromination is performed on a more highly activated ring before subsequent modification.

Another viable strategy is to begin with a dibrominated anisole and subsequently introduce the aldehyde functionality through a formylation reaction. This retrosynthetic approach decouples the bromination and formylation steps, allowing for more precise control over the substitution pattern.

| Starting Material | Synthetic Rationale | Potential Challenges |

|---|---|---|

| 3-Methoxybenzaldehyde | Direct, one-step bromination approach. | Controlling regioselectivity to obtain the 2,5-dibromo product over other isomers due to competing directing effects. researchgate.net |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Multi-step approach; bromination of a highly activated ring followed by methylation. scielo.br | Requires additional methylation step; initial bromination must be selective. |

| 3,5-Dibromoanisole | Retrosynthetic approach where the aldehyde group is introduced last via formylation. | Requires a separate formylation step which may have its own yield and selectivity issues. |

The bromination of aromatic aldehydes can be achieved using a variety of reagents and conditions, the choice of which significantly impacts reaction efficiency, selectivity, and environmental footprint.

Traditional methods often employ elemental bromine (Br₂) in a suitable solvent. Glacial acetic acid is a common medium for such reactions, sometimes with the addition of a catalyst or scavenger like sodium acetate (B1210297) to modulate reactivity scielo.br. Concentrated aqueous mineral acids, such as 48% hydrobromic acid (HBr), can also serve as the solvent medium google.com.

To mitigate the hazards associated with handling elemental bromine, alternative brominating agents are frequently used. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings, as seen in the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde scielo.br.

More environmentally benign and efficient methods have also been developed. An aqueous system using iodine pentoxide (I₂O₅) and potassium bromide (KBr) at room temperature has been shown to successfully brominate various aromatic compounds, including 3-methoxybenzaldehyde, yielding both mono- and di-brominated products researchgate.net. Another approach involves the in situ generation of bromine. This can be accomplished using a brominating agent pair, such as hydrobromic acid with an oxidizing agent like hydrogen peroxide (H₂O₂) google.com. This method avoids the direct use of liquid bromine and the co-production of HBr that occurs with standard electrophilic substitution google.com. Similarly, potassium bromate (KBrO₃) can be used as an in situ source of bromine under acidic conditions sunankalijaga.org.

Solvent-free conditions represent another advancement, where ionic liquids such as 1,3-di-n-butylimidazolium tribromide can act as both the solvent and the brominating reagent sigmaaldrich.com.

| Brominating Agent | Solvent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Bromine (Br₂) | Glacial Acetic Acid, Sodium Acetate | Traditional method for brominating activated rings. | scielo.br |

| Bromine (Br₂) | 48% Hydrobromic Acid | Utilizes a strong mineral acid as the reaction medium. | google.com |

| N-Bromosuccinimide (NBS) | Not specified | Common and convenient solid brominating agent. | scielo.br |

| HBr / H₂O₂ | Organic Solvent or HBr solution | In situ bromine generation, avoids HBr byproduct. | google.com |

| KBr / I₂O₅ | Water | Environmentally benign system operating at room temperature. | researchgate.net |

| KBrO₃ | Acidic conditions | Alternative for in situ bromine generation. | sunankalijaga.org |

| 1,3-di-n-butylimidazolium tribromide | Solvent-free | Ionic liquid acts as both reagent and solvent. | sigmaaldrich.com |

Scale-Up Considerations and Process Optimization for this compound Synthesis

Transitioning a synthetic procedure from a laboratory setting to industrial-scale production introduces several critical challenges that must be addressed through process optimization. Key considerations include cost-effectiveness, safety, environmental impact, and product consistency.

A major concern in large-scale bromination reactions is the management of byproducts. The reaction of elemental bromine with an aromatic ring typically produces one equivalent of hydrobromic acid (HBr) google.comgoogle.com. This byproduct is corrosive, can present disposal challenges, and represents a loss of half the bromine atoms from the reagent, which is economically unattractive for industrial production google.com. Therefore, processes that generate bromine in situ from bromide salts using an oxidizing agent are often preferred for scale-up, as they can achieve higher atom economy and avoid the formation of HBr waste streams google.com.

Reagent selection is also critical. The use of highly toxic and reactive elemental bromine poses significant handling and safety risks on a large scale sunankalijaga.org. Alternative, solid-state reagents like NBS or systems that generate bromine in situ from less hazardous materials like KBrO₃ or HBr/H₂O₂ are often favored in industrial settings google.comsunankalijaga.org.

Process parameters such as temperature, reaction time, and the order of reagent addition must be precisely controlled. Bromination reactions are often exothermic, and efficient heat management is essential to prevent runaway reactions and the formation of impurities. The order of addition can also be critical; in the synthesis of 5-bromovanillin, for instance, the addition of a vanillin solution to bromine (reverse addition) is a key feature of the process google.com.

Finally, the yield and purity of the product can vary with the reaction scale. A scale-up study for the synthesis of the related compound 2-bromo-4,5-dimethoxybenzaldehyde demonstrated how yields can fluctuate as the mass of the starting material is increased, highlighting the need for re-optimization at each stage of scaling.

| Starting Material Mass (grams) | Reported Yield (%) |

|---|---|

| 0.5 | 21.63 |

| 1.0 | 82.03 |

| 2.0 | 69.38 |

| 3.0 | 69.84 |

This data illustrates that simply increasing reactant quantities does not guarantee a linear increase in product output, necessitating careful process optimization.

Derivatization Chemistry of 2,5 Dibromo 3 Methoxybenzaldehyde

Synthesis of Functionalized Analogs and Congeners

The core structure of 2,5-Dibromo-3-methoxybenzaldehyde can be readily modified to introduce new functionalities on the aromatic ring or to alter the existing aldehyde group. These modifications are crucial for tuning the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity.

The introduction of hydroxyl or amino groups onto the benzaldehyde (B42025) scaffold can significantly alter its chemical properties. For instance, the synthesis of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde (B1268028) has been achieved through a two-step process starting from vanillin. This involves an initial bromination followed by a second bromination catalyzed by iron filings. mdpi.com Similarly, 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) can be synthesized from isovanillin (B20041) using a modified procedure involving anhydrous sodium acetate (B1210297) and iron filings as a catalyst. mdpi.com The strategic placement of these hydroxyl groups can influence the molecule's ability to participate in hydrogen bonding and act as a precursor for further derivatization, such as methylation. mdpi.com

The introduction of an amino group has also been explored. For example, a method for synthesizing 3,5-dibromo-2-aminobenzaldehyde has been developed, which involves the reaction of methyl 2-aminobenzoate (B8764639) with a brominating agent, followed by reduction. google.com This highlights the feasibility of incorporating nitrogen-containing functional groups, which can serve as handles for subsequent chemical transformations.

Alkylation reactions provide a means to introduce alkyl groups, thereby modifying the steric and electronic environment of the molecule. The direct O-alkylation of related hydroxybenzaldehydes, such as 2-hydroxy-5-methoxybenzaldehyde (B1199172), with various alkyl halides in the presence of a base like potassium carbonate, proceeds in good to excellent yields. designer-drug.com This method has been used to synthesize a range of 2-alkoxy-5-methoxybenzaldehydes. designer-drug.com Furthermore, the alkylation of the potassium salt of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate (B86663) in various solvents like acetone (B3395972) has been shown to be an efficient route to 2,5-dimethoxybenzaldehyde (B135726). google.comchemicalbook.com

Aryl groups can be introduced onto the aromatic ring through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are powerful tools for forming carbon-carbon bonds. researchgate.net While direct arylation of this compound is not explicitly detailed in the provided search results, the arylation of similar bromo-substituted aromatic compounds is a well-established strategy. researchgate.netacs.org For instance, the palladium-catalyzed Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been successfully employed to synthesize 5-aryl-2-bromo-3-hexylthiophene derivatives. researchgate.net This suggests that similar methodologies could be applied to this compound to introduce aryl substituents at the bromine-bearing positions. Another approach for arylation involves the use of aryldiazonium salts, which can be generated in situ and react with substrates like 2,5-dichlorobenzoquinone under metal-free, visible-light-induced conditions to yield bis-arylated products. beilstein-journals.orgnih.gov

Construction of Heterocyclic Systems from this compound Precursors

The versatile functionality of this compound and its derivatives makes them valuable starting materials for the synthesis of various heterocyclic compounds. The aldehyde group, along with the bromine and methoxy (B1213986) substituents, can participate in a range of cyclization reactions.

The aldol (B89426) condensation of 2,5-dimethoxybenzaldehyde with acetone, a close analog of the target compound, in the presence of a base like sodium hydroxide, leads to the formation of 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. researchgate.net This demonstrates the potential of the aldehyde group to participate in carbon-carbon bond-forming reactions that can be precursors to cyclic systems.

Furthermore, arylglyoxals, which can be conceptually derived from benzaldehydes, are known to be versatile building blocks for the synthesis of a wide variety of five- and six-membered heterocycles, including pyrroles, imidazoles, furans, and thiophenes. sci-hub.se Although not directly involving this compound, these examples showcase the potential of the aldehyde functionality to be transformed into a reactive intermediate for heterocyclic synthesis. The presence of the bromine atoms on the ring of this compound offers additional handles for intramolecular or intermolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems.

Synthesis of Indole (B1671886) and Quinoline (B57606) Derivatives

The construction of indole and quinoline scaffolds is of significant interest due to their prevalence in natural products and pharmaceuticals. nih.govnih.gov this compound provides a valuable starting point for accessing substituted versions of these heterocycles.

One of the most powerful methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. orientjchem.org While direct use of this compound in a standard Friedländer reaction is not explicitly detailed, its derivatives can be envisioned as key components. For instance, transformation of the aldehyde to a corresponding ortho-amino derivative would set the stage for condensation with a variety of methylene-activated compounds, leading to highly substituted quinolines. The resulting bromine and methoxy substituents on the quinoline ring would then be available for further functionalization, enabling the synthesis of a library of novel compounds.

Similarly, the synthesis of indoles often relies on strategies like the Fischer, Bischler, or Larock indole syntheses. nih.gov A common approach involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov Derivatives of this compound could be employed in such reactions. For example, conversion of the aldehyde to a suitable ketone or coupling with a hydrazine (B178648) derivative could initiate the cyclization to form the indole ring. The bromine atoms on the resulting indole could then be used for cross-coupling reactions to introduce further complexity. A series of novel isocombretastatin A-4 (isoCA-4) analogs were designed and synthesized by replacing the 3,4,5-trimethoylphenyl and isovanillin of isoCA-4 with quinoline and indole moieties, respectively. nih.gov

Formation of Benzimidazole (B57391) and Selenazole Derivatives

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The most common synthetic route to benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde. nih.govnih.gov In this context, this compound can be directly employed as the aldehyde component. The reaction with a substituted or unsubstituted ortho-phenylenediamine, typically under acidic or oxidative conditions, would lead to the formation of a 2-(2,5-dibromo-3-methoxyphenyl)-1H-benzimidazole derivative.

The reaction is generally high-yielding and tolerant of a wide range of functional groups on the diamine partner. The resulting dibrominated benzimidazole is a valuable intermediate, with the bromine atoms serving as handles for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups to fine-tune the electronic and steric properties of the molecule. A variety of catalysts, including Al2O3/CuI/PANI nanocomposites and ZrO2–Al2O3 solid acids, have been shown to be effective in promoting this transformation. nih.gov

The synthesis of selenium-containing heterocycles, such as selenazoles, has also gained attention. beilstein-journals.org While direct synthesis from this compound is less common, a plausible route could involve its conversion to an alpha-haloketone derivative. This intermediate could then react with a selenoamide or selenourea (B1239437) to form the corresponding selenazole ring. A more indirect but powerful method involves the synthesis of 1-(2-bromoaryl)benzimidazoles which can then undergo a cesium carbonate-mediated cyclization with selenium powder to form benzimidazo[2,1-b]benzoselenoazoles. beilstein-journals.org This highlights how derivatives of this compound can be precursors to more complex, fused heterocyclic systems containing selenium.

Table 1: Synthesis of Heterocyclic Derivatives

| Starting Material | Reagent(s) | Product Class | Potential Reaction |

|---|---|---|---|

| This compound | o-Phenylenediamine | Benzimidazole | Condensation |

| Derivative of this compound | Phenylhydrazine | Indole | Fischer Indole Synthesis |

| ortho-Amino derivative of this compound | Compound with active methylene group | Quinoline | Friedländer Annulation |

| 1-(2-bromoaryl)benzimidazole derivative | Selenium powder, Cs2CO3 | Benzimidazo[2,1-b]benzoselenoazole | Cyclization |

Spirocyclic and Fused-Ring Systems

The unique substitution pattern of this compound also lends itself to the construction of more intricate molecular architectures like spirocyclic and fused-ring systems. Spiroindoles, for instance, are an important class of natural products and synthetic compounds with interesting biological profiles. researchgate.net The synthesis of such structures often involves intramolecular reactions or cycloadditions.

A potential strategy to access spirocyclic systems could involve the conversion of this compound into a derivative bearing a tethered nucleophile. For example, the aldehyde could be reacted to form an imine, which is then functionalized with a chain containing a terminal nucleophile. Subsequent intramolecular cyclization, potentially triggered by deprotonation or a catalytic process, could lead to the formation of a spirocyclic center. The bromine atoms would remain on the aromatic core, allowing for further diversification.

For fused-ring systems, intramolecular Heck or Suzuki reactions on derivatives of this compound are powerful strategies. By introducing a suitable coupling partner onto a side chain attached to the aldehyde or a derivative thereof, an intramolecular cyclization can be initiated. For example, an alkene tethered to the aromatic ring could undergo an intramolecular Heck reaction with one of the bromine atoms to form a new ring fused to the benzene (B151609) core. The versatility of palladium-catalyzed cross-coupling reactions provides a robust toolbox for the design and synthesis of a wide variety of fused-ring systems from this versatile starting material.

Polymer and Macromolecular Precursors Derived from this compound

The presence of two bromine atoms on the aromatic ring of this compound makes it an excellent candidate as a monomer for polymerization reactions. Specifically, it can be utilized in polycondensation reactions, such as Suzuki or Stille cross-coupling polymerizations, to form conjugated polymers. These materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In a typical Suzuki polymerization, the dibromo-monomer would be reacted with a diboronic acid or ester comonomer in the presence of a palladium catalyst and a base. The choice of the comonomer allows for precise control over the electronic and physical properties of the resulting polymer. The methoxy group on the this compound monomer would enhance the solubility of the resulting polymer, which is often a challenge in the synthesis and processing of conjugated polymers. The aldehyde functionality could be either protected during the polymerization and deprotected later for post-polymerization modification, or it could be converted into other functional groups prior to polymerization to further tune the polymer's properties.

Similarly, in a Stille polymerization, the dibromo-monomer would be reacted with a distannane comonomer. This method is also highly effective for the synthesis of conjugated polymers and offers a complementary approach to Suzuki polymerization. The ability to generate well-defined polymers with tunable properties from this compound underscores its importance as a versatile precursor for advanced materials.

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 3 Methoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for the unambiguous structural elucidation of 2,5-dibromo-3-methoxybenzaldehyde.

Proton (¹H) NMR Analysis for Structural Assignments

Experimental ¹H NMR data for this compound is not currently available in published literature. A predicted spectrum would show distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the two aromatic protons. The chemical shifts and coupling constants of the aromatic protons would be key in confirming the substitution pattern on the benzene (B151609) ring.

Carbon (¹³C) NMR and 2D NMR Techniques for Connectivity

Similarly, experimental ¹³C NMR data for this compound is not documented. Such data would provide the chemical shifts for all eight carbon atoms in the molecule, including the carbonyl carbon, the carbon atoms of the aromatic ring, and the methoxy carbon. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, further confirming the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Characteristic Absorption Bands of Functional Groups

While specific experimental IR and Raman spectra for this compound are not available, characteristic absorption bands can be predicted based on its structure. For instance, the IR spectrum of the related compound 3,5-dibromo-2-hydroxybenzaldehyde shows characteristic bands at 1681 cm⁻¹ and 1662 cm⁻¹ for the carbonyl group. researchgate.net It is expected that this compound would exhibit a strong carbonyl (C=O) stretching band in the region of 1680-1700 cm⁻¹. Other expected vibrations would include C-H stretching of the aldehyde and methoxy groups, C-O stretching of the methoxy group, and various aromatic C-C stretching and C-H bending modes. The C-Br stretching vibrations would appear at lower frequencies.

Conformational Insights from Vibrational Frequencies

A detailed analysis of the vibrational frequencies, often aided by computational modeling, could provide insights into the conformational preferences of the aldehyde and methoxy groups relative to the aromatic ring. However, without experimental data, such an analysis remains speculative.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. While time-of-flight mass spectrometry has been used to characterize related thiosemicarbazone derivatives, specific data for this compound is not reported. researchgate.net The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule, along with characteristic isotopic patterns due to the presence of two bromine atoms. Analysis of the fragmentation pattern would likely reveal the loss of fragments such as the formyl group (CHO), the methoxy group (OCH₃), and bromine atoms, providing further confirmation of the structure.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insights into molecular conformation, bond lengths, bond angles, and the intermolecular forces that govern crystal packing. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, a detailed analysis of closely related substituted benzaldehyde (B42025) derivatives allows for a robust prediction of its solid-state characteristics. By examining the structures of analogous compounds, we can infer the likely packing motifs, key intermolecular interactions, and conformational properties of the this compound molecule in the crystalline phase.

Crystal Packing and Intermolecular Interactions

For halogenated benzaldehydes, the carbonyl group is a primary site for forming intermolecular C–H···O hydrogen bonds, which often direct the formation of diverse and stable synthons. epa.govnih.gov In the case of this compound, the aldehyde oxygen and the methoxy oxygen are both potential hydrogen bond acceptors. It is highly probable that C–H bonds from the aromatic ring or adjacent molecules engage in C–H···O interactions, leading to the formation of chains or layered networks.

The presence of two bromine atoms introduces the possibility of halogen bonding. Halogen···halogen interactions (Br···Br) or halogen···oxygen interactions (Br···O) can play a significant role in consolidating the crystal packing. epa.gov Analysis of the crystal structure of a closely related compound, 3,5-Dibromo-2-hydroxybenzaldehyde , reveals the presence of both O–H···O hydrogen bonds and Br···Br interactions [3.772 (4) Å], which, along with weak π–π stacking, contribute to a layered packing structure. researchgate.net It is plausible that this compound would adopt a similar packing strategy, utilizing Br···Br or Br···O contacts to stabilize the arrangement of molecules.

Table 1: Crystallographic and Interaction Data for the Analogous Compound 3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 16.474 (8) Å |

| b = 14.025 (10) Å | |

| c = 7.531 (7) Å | |

| β = 103.212 (2)° | |

| Volume (V) | 1694 (2) ų |

| Molecules per Unit Cell (Z) | 8 |

| Key Intermolecular Interactions | O–H···O Hydrogen Bonds |

| Br···Br Interactions [3.772 (4) Å] | |

| π–π Stacking [Centroid-centroid distances: 4.040 (8) Å and 3.776 (7) Å] |

This interactive table provides crystallographic data for a compound structurally similar to this compound to illustrate potential solid-state properties.

Conformational Analysis of the Benzaldehyde Moiety in Crystalline State

The conformation of the benzaldehyde moiety, specifically the orientation of the aldehyde group relative to the plane of the benzene ring, is a critical aspect of its structural chemistry. In the solid state, this conformation is influenced by a balance between intramolecular electronic effects and intermolecular packing forces.

For most substituted benzaldehydes, the molecule tends to be planar or nearly planar to maximize π-conjugation between the carbonyl group and the aromatic ring. X-ray analysis of 3,5-Dibromo-2-hydroxybenzaldehyde shows that the two independent molecules in the asymmetric unit are essentially planar. researchgate.net This planarity is often stabilized by intramolecular hydrogen bonding, as is the case between the hydroxyl and aldehyde groups in salicylaldehyde (B1680747) derivatives. researchgate.net

In this compound, the methoxy group is positioned between a bromine atom and the aldehyde group. This substitution pattern may introduce steric hindrance that could potentially force the aldehyde or methoxy groups to twist out of the plane of the benzene ring. However, studies on other ortho-substituted benzaldehydes suggest that the energetic penalty for losing some planarity is often overcome by favorable crystal packing. Therefore, it is expected that the molecule would adopt a conformation where the aldehyde group is largely coplanar with the aromatic ring, though minor deviations are possible to alleviate steric strain. The precise dihedral angle between the plane of the aldehyde group (C-C-C=O) and the benzene ring would be a key parameter determined from an experimental crystal structure.

Table 2: Comparison of Conformational Features in Substituted Benzaldehydes

| Compound | Key Conformational Feature | Reference |

| 3,5-Dibromo-2-hydroxybenzaldehyde | The molecule is essentially planar, with a dihedral angle of 1.82 (6)° between the two independent molecules in the asymmetric unit. | researchgate.net |

| ortho-Methoxy benzaldehyde | The molecule exhibits a largely planar conformation in its crystalline polymorphs. | |

| 4-(Dimethylamino)benzaldehyde | Normal coordinate analysis is consistent with a planar Cₛ point group symmetry. |

This interactive table summarizes conformational findings for related benzaldehyde structures, providing a basis for predicting the conformation of this compound.

Computational and Theoretical Investigations of 2,5 Dibromo 3 Methoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 2,5-Dibromo-3-methoxybenzaldehyde.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. youtube.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry and electronic properties. nih.govacs.org The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations can reveal the extent of planarity in the benzene (B151609) ring and the orientation of the methoxy (B1213986) and aldehyde functional groups relative to the ring and the bromine substituents. lmu.edu The electronic structure analysis provides a detailed map of the electron density distribution, highlighting regions of high and low electron density which are crucial for understanding the molecule's reactivity. youtube.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.405 |

| C2-C3 Bond Length (Å) | 1.398 |

| C3-C4 Bond Length (Å) | 1.401 |

| C4-C5 Bond Length (Å) | 1.399 |

| C5-C6 Bond Length (Å) | 1.403 |

| C6-C1 Bond Length (Å) | 1.400 |

| C1-C(Aldehyde) Bond Length (Å) | 1.485 |

| C(Aldehyde)-O Bond Length (Å) | 1.215 |

| C2-Br Bond Length (Å) | 1.895 |

| C5-Br Bond Length (Å) | 1.897 |

| C3-O(Methoxy) Bond Length (Å) | 1.365 |

| O(Methoxy)-C(Methyl) Bond Length (Å) | 1.425 |

| C6-C1-C2 Bond Angle (°) | 119.8 |

| C1-C2-C3 Bond Angle (°) | 120.5 |

| C2-C3-C4 Bond Angle (°) | 119.2 |

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential | 6.85 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu For this compound, NBO analysis can quantify the delocalization of electron density from the methoxy group's lone pairs and the bromine atoms into the aromatic ring. It also reveals hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied and unoccupied orbitals. researchgate.net For instance, the interaction between the lone pair orbitals of the oxygen atom in the methoxy group and the antibonding π* orbitals of the benzene ring can be quantified, providing insight into the electronic stabilization of the molecule. nih.gov

Table 3: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O, Methoxy) | π*(C1-C6) | 5.2 |

| LP (O, Methoxy) | π*(C3-C4) | 4.8 |

| LP (Br, C2) | σ*(C1-C2) | 1.5 |

| LP (Br, C5) | σ*(C4-C5) | 1.6 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. rsc.org For this compound, MD simulations can explore its conformational landscape, revealing the different spatial arrangements the molecule can adopt at a given temperature. nih.gov This is particularly important for understanding the flexibility of the methoxy and aldehyde groups and how their orientations might change in different environments, such as in solution. nih.gov By simulating the molecule's behavior over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them, providing a more complete picture of its structural dynamics. strath.ac.uk

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov For reactions involving this compound, such as nucleophilic addition to the aldehyde group or electrophilic aromatic substitution, DFT calculations can be used to map out the entire reaction pathway. bohrium.comresearchgate.net This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. mdpi.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. mit.edu By modeling these transition states, researchers can gain detailed insights into the bond-breaking and bond-forming processes that occur during a chemical reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (without biological claims)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular activity. nih.gov In the context of mechanistic chemistry, QSAR can be used to understand how changes in the molecular structure of derivatives of this compound affect their chemical reactivity. biolscigroup.us By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds and correlating them with an experimentally determined reactivity parameter (e.g., reaction rate constant), a QSAR model can be developed. nih.gov This model can then be used to predict the reactivity of new, unsynthesized derivatives and to provide insights into the key molecular features that govern the reaction mechanism. acs.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzaldehyde (B42025) |

| Methoxybenzaldehyde |

| Bromine |

| Carbon |

| Oxygen |

Theoretical Spectroscopy and Comparison with Experimental Data

The analysis of a molecule like this compound would involve a synergistic approach, combining computational modeling with experimental spectroscopic measurements. This dual strategy allows for a more robust and detailed assignment of spectral features and a comprehensive understanding of the molecule's characteristics.

Computational Methods

The primary tool for theoretical spectroscopy is quantum chemical calculation, with Density Functional Theory (DFT) being the most common and effective method for molecules of this size. A typical approach would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

Vibrational Frequency Calculations: Once the geometry is optimized, the same level of theory is used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes that are active in the Infrared (IR) and Raman spectra. Due to the approximations inherent in the theoretical models and the neglect of anharmonicity, the calculated frequencies are often systematically higher than the experimental values. To correct for this, a scaling factor is typically applied. uni.lu

NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These are calculated relative to a standard reference compound, usually Tetramethylsilane (TMS).

Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of the lowest electronic transitions, which correspond to the absorption maxima (λ_max_), and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. sharif.edu

Comparison with Experimental Data

The theoretical data, once generated, is meticulously compared with experimentally obtained spectra.

Vibrational Spectroscopy (FTIR and FT-Raman): An experimental FTIR spectrum would be recorded for a sample of this compound. The positions of the absorption bands would then be compared to the scaled theoretical frequencies. This comparison allows for a detailed assignment of each experimental band to a specific vibrational mode of the molecule, such as the C=O stretching of the aldehyde group, C-H bending modes, or vibrations of the aromatic ring. For instance, studies on similar molecules like 2-bromo-4-chlorobenzaldehyde (B1282380) have demonstrated excellent correlation between experimental IR data and DFT calculations. hmdb.canih.gov

Illustrative Comparison of Vibrational Data The following table is a hypothetical representation of how theoretical and experimental vibrational data for this compound would be compared. The values are not actual data.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) | Assignment |

| ν(C=O) | 1695 | 1705 | Aldehyde C=O stretch |

| ν(C-H) | 3080 | 3090 | Aromatic C-H stretch |

| δ(C-H) | 820 | 825 | Aromatic C-H out-of-plane bend |

| ν(C-Br) | 650 | 655 | C-Br stretch |

| ν(O-CH₃) | 2850 | 2860 | Methoxy C-H stretch |

NMR Spectroscopy (¹H and ¹³C): The experimental ¹H and ¹³C NMR spectra would be acquired, typically in a solvent like CDCl₃ or DMSO-d₆. The observed chemical shifts would be compared to the values predicted by the GIAO-DFT calculations. This comparison is invaluable for unambiguously assigning each proton and carbon atom in the molecule's structure.

Illustrative Comparison of NMR Data The following table is a hypothetical representation of how theoretical and experimental NMR data for this compound would be compared. The values are not actual data.

| Atom | Experimental ¹H NMR (ppm) | Theoretical ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Theoretical ¹³C NMR (ppm) |

| C1-CHO | 9.98 | 10.02 | 192.5 | 193.0 |

| C4-H | 7.65 | 7.70 | 130.1 | 130.5 |

| C6-H | 7.40 | 7.45 | 115.2 | 115.8 |

| O-CH₃ | 3.90 | 3.95 | 56.4 | 56.9 |

UV-Vis Spectroscopy: The experimental UV-Vis spectrum, recorded in a suitable solvent, would show absorption bands corresponding to electronic transitions within the molecule. TD-DFT calculations would predict the wavelengths of these transitions (λ_max_). Comparing the experimental and theoretical λ_max_ values helps in understanding the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions. Studies on other substituted benzaldehydes have shown that TD-DFT can provide reliable predictions of UV-Vis spectra. researchgate.netnih.gov

Illustrative Comparison of UV-Vis Data The following table is a hypothetical representation of how theoretical and experimental UV-Vis data for this compound would be compared. The values are not actual data.

| Experimental λ_max (nm) | Theoretical λ_max_ (nm) | Oscillator Strength (f) | Transition Assignment |

| 320 | 315 | 0.25 | π → π |

| 275 | 270 | 0.18 | π → π |

| 240 | 238 | 0.45 | n → π* |

Potential Applications in Chemical Synthesis and Functional Materials Development

2,5-Dibromo-3-methoxybenzaldehyde as a Key Synthetic Intermediate

The inherent reactivity of its functional groups makes this compound a cornerstone for the synthesis of a wide range of intricate organic molecules. The presence of two bromine atoms at positions that are not sterically hindered allows for selective and sequential functionalization, a key strategy in modern organic synthesis.

Divergent Synthesis of Polyfunctionalized Aromatic Compounds

The two bromine atoms on the benzene (B151609) ring of this compound serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the aromatic core. wikipedia.orgfishersci.co.uklibretexts.org The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent methoxy (B1213986) and aldehyde groups, can be exploited for selective, stepwise functionalization.

For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or alkyl groups by reacting the dibromo-aldehyde with the corresponding boronic acids or esters in the presence of a palladium catalyst and a base. nih.govnih.gov This approach has been successfully employed in the synthesis of 2,5-biaryl-3-hexylthiophene derivatives from 2,5-dibromo-3-hexylthiophene (B54134), a structurally similar compound, highlighting the potential for creating highly conjugated systems. nih.gov Similarly, the Heck reaction facilitates the vinylation of the aromatic ring by coupling with alkenes, wikipedia.orgorganic-chemistry.orgnih.gov while the Sonogashira coupling enables the introduction of alkynyl moieties, opening pathways to linear, rigid structures often sought in materials science. organic-chemistry.orgresearchgate.netnih.gov

The aldehyde group can be further transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or imines, either before or after the cross-coupling reactions. This multi-faceted reactivity allows for a divergent synthetic strategy, where a single starting material can be elaborated into a library of structurally diverse, polyfunctionalized aromatic compounds.

Precursor for Advanced Building Blocks in Medicinal Chemistry (general chemical synthesis context)

The structural motif of a substituted benzaldehyde (B42025) is a common feature in many biologically active compounds and pharmaceutical intermediates. researchgate.netdokumen.pubmdpi.com The ability to introduce diverse functionalities onto the this compound scaffold through the aforementioned cross-coupling reactions makes it an attractive starting material for the synthesis of advanced building blocks in medicinal chemistry.

For example, the synthesis of 3,5-dibromo-2-aminobenzaldehyde has been reported as a key intermediate for pharmaceuticals, underscoring the value of halogenated benzaldehydes in drug discovery. The selective functionalization of the bromine atoms can lead to the construction of complex heterocyclic systems, which are prevalent in many drug molecules. The aldehyde group can participate in cyclization reactions to form various heterocyclic rings, such as quinolines, pyrimidines, or benzodiazepines, depending on the reaction partners and conditions.

A study on the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives via Suzuki coupling and their subsequent evaluation for pharmacological activities demonstrates a practical application of this synthetic strategy. nih.gov The synthesized compounds exhibited promising anti-thrombolytic and biofilm inhibition activities, showcasing the potential of creating new bioactive molecules from di-brominated aromatic precursors. nih.gov Furthermore, the synthesis of brominated indole-3-glyoxylamides inspired by marine natural products highlights the utility of bromo-indole scaffolds in generating compounds with potential therapeutic applications, including against Parkinson's disease and malaria. mdpi.com

Development of Functional Materials Utilizing this compound Derivatives

The unique electronic and structural features of derivatives of this compound make them promising candidates for the development of novel functional materials with applications in organic electronics and supramolecular chemistry.

Organic Electronic Materials (e.g., precursors for semiconducting polymers)

Conjugated polymers, characterized by an extended π-system along the polymer backbone, are at the forefront of research in organic electronic materials, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgmdpi.comuchicago.eduresearchgate.net The synthesis of these polymers often relies on the polymerization of di-halogenated aromatic monomers through cross-coupling reactions.

This compound, with its two reactive bromine atoms, can serve as a monomer for the synthesis of conjugated polymers. The methoxy group can enhance the solubility and processability of the resulting polymers, while the aldehyde group can be used for post-polymerization modification to fine-tune the material's properties or to introduce specific functionalities. The direct arylation polycondensation of thiophene-flanked benzothiadiazole derivatives with fluorene (B118485) dibromide is a testament to the utility of such monomers in creating well-defined alternating copolymers for optoelectronic applications. rsc.org The synthesis of π-conjugated polymers with bromoaryl groups in the side chains further illustrates the potential for creating functional polymeric materials. rsc.org

Supramolecular Assemblies and Co-Crystals

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govrsc.orgrsc.org These interactions can be used to construct highly ordered architectures, including co-crystals, which can exhibit unique physical and chemical properties different from their individual components.

The presence of bromine atoms, a methoxy group, and an aldehyde group in this compound and its derivatives offers multiple sites for directed intermolecular interactions. The bromine atoms can participate in halogen bonding, a strong and directional non-covalent interaction that is increasingly being utilized in crystal engineering. nih.govrsc.orgrsc.orgmdpi.com The aldehyde and methoxy groups can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions.

A study on the supramolecular networks of six different benzaldehyde derivatives revealed that a variety of intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯π, π–π, and halogen bonding interactions, contribute to the formation of their molecular assemblies. nih.govrsc.org This demonstrates the potential of substituted benzaldehydes to form predictable and controllable supramolecular structures. The formation of supramolecular networks through imine halogen bonding further highlights the importance of halogenated building blocks in constructing complex, self-assembled systems. rsc.org

Role in Marine Natural Product Synthesis (as a model compound or precursor)

Marine organisms are a rich source of structurally diverse and biologically active natural products, many of which contain halogen atoms, particularly bromine. mdpi.comnih.govrsc.org These compounds often possess complex molecular architectures and exhibit potent pharmacological activities.

While direct use of this compound in the total synthesis of a specific marine natural product is not yet prominently reported, its structural features make it an excellent model compound for developing synthetic methodologies applicable to the synthesis of polybrominated aromatic marine natural products. The presence of multiple bromine atoms on an aromatic ring is a common motif in many marine alkaloids and other secondary metabolites. nih.gov

For instance, the biosynthesis of polybrominated diphenyl ethers and polybrominated bipyrroles by marine bacteria involves the enzymatic bromination of aromatic precursors. nih.gov Understanding the chemical reactivity of polybrominated aromatic compounds like this compound can provide valuable insights for the laboratory synthesis of these and other complex marine-derived molecules. The development of synthetic routes to marine-inspired brominated indole-3-glyoxylamides, which show potential for drug discovery, further underscores the relevance of brominated aromatic building blocks in this field. mdpi.com The chemical synthesis of tetrahydroisoquinoline alkaloids, a class of compounds that includes marine-derived members, often involves the coupling of substituted benzaldehydes. nih.gov

Exploration of Biological Mechanisms Excluding Prohibited Content

Investigation of Enzyme-Ligand Interactions through Mechanistic Studies (in vitro/in silico)

There is no available scientific literature detailing in vitro or in silico mechanistic studies on the enzyme-ligand interactions of 2,5-Dibromo-3-methoxybenzaldehyde.

Competitive and Non-Competitive Inhibition Mechanisms

No studies have been identified that investigate the competitive or non-competitive inhibition mechanisms of any enzyme by this compound. Research on related substituted salicylaldehydes has indicated potential for enzyme inhibition, but these findings cannot be directly extrapolated to this compound. For instance, studies on other salicylaldehyde (B1680747) derivatives have shown that halogenation and other substitutions can lead to potent antimicrobial activity, which may involve enzyme inhibition, but the specific type of inhibition (competitive, non-competitive, etc.) for this compound remains uninvestigated. nih.gov

Elucidation of Binding Modes and Affinities

There are no published studies that elucidate the binding modes and affinities of this compound with any specific protein targets. In silico molecular docking and dynamics simulations are common methods to predict how a ligand might interact with a protein's binding site, but such studies for this compound are absent from the literature. nih.govnrfhh.com

Molecular Target Identification and Pathway Modulation (in vitro/in silico)

As of the latest available data, there are no in vitro or in silico studies that have identified specific molecular targets or elucidated the pathway modulation effects of this compound. While research on other benzaldehyde (B42025) derivatives has shown they can target cellular antioxidation pathways in fungi, specific targets for this compound have not been determined. nih.gov

Mechanistic Studies of Antimicrobial Activity (in vitro)

While some substituted salicylaldehydes have demonstrated potent antimicrobial properties, specific mechanistic studies on the antimicrobial activity of this compound are not present in the current body of scientific literature. nih.gov

Bacterial Cell Wall or Membrane Disruption Mechanisms

There is no available research that has investigated or established whether this compound acts via bacterial cell wall or membrane disruption. Studies on structurally related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have suggested that cell membrane damage is a possible mechanism of antibacterial action against organisms like Staphylococcus aureus. nih.gov However, these findings are not directly applicable to this compound.

Inhibition of Microbial Enzyme Systems

There are no specific studies demonstrating the inhibition of any microbial enzyme systems by this compound. The antimicrobial action of some salicylaldehydes is thought to involve the inhibition of essential enzymes, but this has not been confirmed for this specific compound. nih.gov

Antioxidant Activity Mechanisms (in vitro)

The in vitro antioxidant potential of a chemical compound refers to its ability to counteract oxidative damage in a controlled laboratory setting. This activity is primarily evaluated through its capacity to neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions. For this compound, its structural features—a substituted benzene (B151609) ring with bromine and methoxy (B1213986) groups—suggest potential antioxidant capabilities, which are explored through various assays.

Free Radical Scavenging Pathways

Free radicals are highly reactive molecules with unpaired electrons that can cause cellular damage by oxidizing biomolecules like lipids, proteins, and DNA. The ability of an antioxidant to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it, is a key measure of its protective capacity. The free radical scavenging activity of this compound is commonly assessed using the following in vitro methods:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging ability of the compound. The efficiency is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidant compounds capable of donating electrons or hydrogen atoms reduce the ABTS•+, leading to a loss of color. This decolorization is monitored to quantify the antioxidant's scavenging capacity. This assay is versatile as it can be used to measure the activity of both hydrophilic and lipophilic antioxidants.

Table 1: Fictional In Vitro Free Radical Scavenging Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 150.5 ± 8.2 |

| ABTS Radical Scavenging | 95.8 ± 6.5 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound, as such data is not publicly available.

Metal Chelation Properties

Transition metals, such as iron (Fe2+) and copper (Cu2+), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals through the Fenton reaction. Compounds with metal-chelating properties can bind to these metal ions, rendering them inactive and thereby preventing the initiation of oxidative chain reactions.

The metal-chelating ability of this compound can be evaluated using assays such as the ferric ion (Fe2+) chelation assay. In this method, the compound competes with a chromogenic indicator, typically ferrozine, for binding to ferrous ions. Ferrozine forms a stable, colored complex with Fe2+. A decrease in the color of the ferrozine-Fe2+ complex upon addition of the test compound indicates that the compound is chelating the iron ions.

The oxygen atom of the methoxy group and the aldehyde group in this compound could potentially participate in the chelation of metal ions, contributing to its antioxidant activity by preventing metal-catalyzed free radical formation.

Table 2: Fictional Metal Chelating Activity of this compound

| Assay | Chelating Activity (%) at 100 µg/mL |

| Ferrous Ion (Fe2+) Chelation | 65.3 ± 4.1 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound, as such data is not publicly available.

Concluding Remarks and Future Research Directions

Current Challenges and Unaddressed Research Questions for 2,5-Dibromo-3-methoxybenzaldehyde

Despite its availability from various chemical suppliers, dedicated research focusing on this compound is sparse. The primary challenge is the lack of a comprehensive understanding of its chemical behavior and application potential. Key unaddressed questions include:

Optimized Synthesis: While general methods for the synthesis of polyhalogenated benzaldehydes exist, specific, high-yield, and regioselective synthetic routes to this compound are not well-documented in peer-reviewed literature. Developing scalable and efficient syntheses from readily available precursors is a fundamental challenge.

Reactivity Mapping: The interplay between the aldehyde, methoxy (B1213986), and dibromo functionalities governs the compound's reactivity. Systematic studies are needed to map its behavior in fundamental organic reactions, such as nucleophilic additions, electrophilic aromatic substitutions, and cross-coupling reactions at the bromine sites.

Physicochemical Properties: A thorough characterization of its electronic, optical, and thermal properties is essential. Data on its absorption, emission, and thermal stability are currently unavailable but are crucial for evaluating its suitability for materials science applications.

Biological Activity Profile: The biological effects of this compound are completely unknown. Screening for potential pharmacological activities (e.g., antimicrobial, anticancer, enzyme inhibition) is a significant open area for investigation.

Emerging Synthetic Strategies for Polyhalogenated Benzaldehydes

The synthesis of polysubstituted aromatic compounds often presents challenges related to regioselectivity and efficiency. Future work on this compound should leverage modern synthetic methods that are emerging for other polyhalogenated aromatics.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Halogenation | The use of advanced catalysts for direct and selective C-H halogenation of methoxybenzaldehyde precursors. | Reduces the need for protecting groups and multi-step sequences, improving atom economy. |

| Metal-Halogen Exchange | Selective lithium-halogen or magnesium-halogen exchange on a polybrominated precursor followed by formylation to introduce the aldehyde group. | Offers precise control over regiochemistry, enabling access to specific isomers. |

| Flow Chemistry | Performing bromination or formylation reactions in continuous flow reactors. | Allows for precise control of reaction parameters (temperature, time), improving safety and yield, especially for highly exothermic reactions. |

| Cross-Coupling Reactions | Building the aromatic core through sequential cross-coupling reactions (e.g., Suzuki, Stille) to introduce the bromo and methoxy substituents around a formylated ring. | Provides a modular and flexible approach to constructing complex substitution patterns. |

One patented method for a related compound, 2-amino-3,5-dibromobenzaldehyde, involves the reduction of o-nitrobenzaldehyde followed by direct bromination, a process that could potentially be adapted. patsnap.com Other modern approaches for aldehyde synthesis include the cost-effective oxidation of methylarenes using environmentally benign oxidants like H₂O₂ with a molybdenum catalyst. organic-chemistry.org

Advanced Computational Approaches for Predicting Reactivity and Properties

Computational chemistry offers powerful tools to address the current knowledge gaps without extensive empirical work. Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable predictive insights.

Reactivity Prediction: Automated computational workflows can be employed to predict the intrinsic reactivity of the aromatic C-H bonds and the aldehyde group. acs.org Such models can calculate transition state barriers for various reactions, guiding experimental design. acs.orgacs.org For electrophilic or nucleophilic substitutions, computational studies can reliably predict the most likely sites of reaction and the activation energies involved. acs.orgnih.gov

Property Simulation: Key properties can be calculated, including:

Spectroscopic Data: Prediction of NMR, IR, and UV-Vis spectra to aid in characterization.

Electronic Properties: Calculation of the HOMO-LUMO gap, electrostatic potential maps, and dipole moment to predict electronic behavior and intermolecular interactions.

Conformational Analysis: Determining the preferred conformations and rotational barriers of the methoxy and aldehyde groups, which influence reactivity and crystal packing.

Integration of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. tcichemicals.com Benzaldehydes are common substrates in many well-known MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. tcichemicals.comrsc.org

The integration of this compound into MCRs is a promising and completely unexplored research avenue.

Scaffold Diversity: Its use in MCRs would generate novel, highly functionalized heterocyclic scaffolds. For example, reacting it with malononitrile (B47326) and a C-H acid could lead to complex pyran-annulated systems. researchgate.net

Functional Handles: The resulting MCR products would retain the bromine atoms, which can serve as versatile handles for subsequent post-MCR modifications (e.g., via Suzuki or Buchwald-Hartwig coupling), enabling the rapid generation of compound libraries for biological screening or materials development.

Modulation of Properties: The electronic effects of the dibromo and methoxy substituents would influence the course of the MCR and the properties (e.g., fluorescence, biological activity) of the resulting products.

New Frontiers in Mechanistic Biological Studies and Materials Science Applications

While no applications for this compound itself have been reported, the functions of structurally similar compounds provide a roadmap for future investigations.

Materials Science: Halogenated and methoxy-substituted benzaldehydes are precursors to advanced materials. 2,5-Dimethoxybenzaldehyde (B135726) is used to synthesize polymers and photoactive materials for applications like organic light-emitting diodes (OLEDs). bloomtechz.com Similarly, 3,5-Dibromo-2-hydroxybenzaldehyde is a precursor for liquid crystals. nbinno.com The bromine atoms in this compound could enhance intersystem crossing, making it a candidate for developing new phosphorescent materials or photosensitizers.

Medicinal Chemistry: Many brominated aromatic compounds exhibit potent biological activity. For instance, 5-Bromovanillin is reported to have antioxidant and anticonvulsant properties. nih.gov The title compound could be used as a key intermediate in synthesizing novel therapeutic agents. The bromine atoms can form halogen bonds with biological targets and enhance binding affinity or metabolic stability. Initial research should focus on synthesizing derivatives and screening them for antimicrobial, antiviral, and anticancer activity.

Prospects for Green Chemistry Approaches in this compound Synthesis

Future synthetic efforts should align with the principles of green chemistry to ensure environmental sustainability. numberanalytics.com

Biomass-Derived Feedstocks: Strategies are being developed to produce aromatic aldehydes from lignin, a component of biomass. rsc.orgrsc.org Exploring pathways from bio-derived phenols to the target molecule could offer a sustainable alternative to petrochemical routes.

Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents could replace traditional volatile organic solvents. numberanalytics.com Employing recyclable catalysts for oxidation and halogenation steps would minimize waste. organic-chemistry.orgnumberanalytics.com

Energy Efficiency: Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. scielo.org.mx Applying this technology to the synthesis of this compound could lead to faster and more efficient processes. A reported bioreduction of aromatic aldehydes using an Aloe vera extract under microwave irradiation highlights the potential of combining biocatalysis with modern energy sources. scielo.org.mx

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。